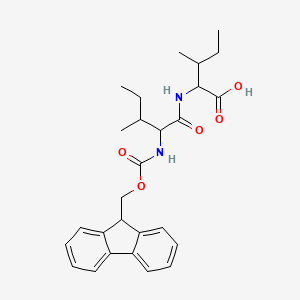

Fmoc-L-Ile-L-Ile-OH

Description

Significance of Fmoc-L-Ile-L-Ile-OH as a Protected Dipeptide Building Block

This compound is highly significant as a protected dipeptide building block, primarily in the context of solid-phase peptide synthesis (SPPS). The Fmoc protecting group is a key feature, as it is stable under acidic conditions but can be readily removed by a weak base, such as piperidine (B6355638). wikipedia.org This base-lability allows for the selective deprotection of the N-terminal amine, enabling the stepwise addition of subsequent amino acids to the growing peptide chain. ontosight.ainih.gov

Furthermore, the introduction of dipeptides can be a strategic choice to improve the synthesis of peptides containing recurring amino acid motifs. sigmaaldrich.com The physicochemical properties of this compound, including its molecular weight and solubility, are critical for its effective use in automated peptide synthesizers, which are now standard in many research laboratories. beilstein-journals.org

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Chemical Name | (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-isoleucyl-L-isoleucine synzeal.com |

| Molecular Formula | C27H34N2O5 synzeal.com |

| Molecular Weight | 466.6 g/mol synzeal.com |

| Appearance | White or off-white powder chemimpex.comabbexa.com |

| Melting Point | 142-150°C abbexa.com |

| Solubility | Soluble in organic solvents like methanol (B129727) and DMF ontosight.aichemicalbook.com |

Historical Context of Fmoc Chemistry in Peptide Synthesis

The development of peptide synthesis has been marked by several key innovations, with the introduction of the Fmoc protecting group being a major landmark. publish.csiro.aupeptide-li.comresearchgate.net Before the widespread adoption of Fmoc chemistry, the dominant method for solid-phase peptide synthesis relied on the acid-labile tert-butyloxycarbonyl (Boc) protecting group. nih.govpublish.csiro.au While effective, the Boc strategy required the use of strong acids, such as hydrogen fluoride (B91410) (HF), for the final cleavage of the peptide from the resin support. nih.gov These harsh conditions could lead to the degradation of sensitive peptides and the formation of unwanted byproducts. nih.gov

In 1970, Louis A. Carpino and Grace Y. Han introduced the Fmoc group as a milder alternative for Nα-protection. nih.gov Its key advantage was its lability to weak bases, allowing for deprotection under conditions that were orthogonal to the acid-labile side-chain protecting groups and the resin linker. wikipedia.orgbeilstein-journals.org This meant that the peptide chain could be assembled and cleaved from the solid support under much gentler conditions, preserving the integrity of complex and modified peptides. nih.gov

The adoption of Fmoc chemistry in SPPS gained significant momentum in the late 1970s and has since become the predominant method used in both academic research and industrial production of synthetic peptides. nih.govnih.gov The milder conditions of Fmoc chemistry proved to be particularly advantageous for the synthesis of peptides containing sensitive amino acids and post-translational modifications. nih.govnih.gov By the mid-1990s, a vast majority of laboratories had transitioned to using Fmoc-based protocols. nih.gov

Overview of Research Trajectories for Short Fmoc-Peptides

Research involving short Fmoc-peptides, including dipeptides like this compound, has expanded beyond their role as simple building blocks in peptide synthesis. A significant area of investigation is their ability to self-assemble into well-defined nanostructures. researchgate.netrsc.org The inherent hydrophobicity and aromaticity of the Fmoc group, combined with the specific amino acid sequence, can drive the spontaneous organization of these molecules into various morphologies, such as nanofibers, nanotubes, and hydrogels. researchgate.netrsc.orgresearchgate.net

These self-assembled materials are being explored for a wide range of biomedical and biotechnological applications. acs.org For instance, Fmoc-dipeptide hydrogels have shown promise as scaffolds for three-dimensional cell culture, mimicking the extracellular matrix and providing a supportive environment for tissue regeneration. researchgate.netfrontiersin.orgresearchgate.net The properties of these hydrogels, such as their mechanical strength and biodegradability, can often be tuned by altering the amino acid sequence or the self-assembly conditions. frontiersin.org

Furthermore, the functional properties of the amino acid side chains are retained within the self-assembled structures, allowing for the design of materials with specific biological activities. rsc.org Research has explored the use of Fmoc-peptide nanostructures for applications such as drug delivery, where they can encapsulate and release therapeutic agents, and as novel antimicrobial agents to combat bacterial biofilms. researchgate.netresearchgate.netnih.gov The study of how the dipeptide sequence influences the self-assembly process and the properties of the resulting nanomaterials remains an active and promising area of research. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H34N2O5 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C27H34N2O5/c1-5-16(3)23(25(30)28-24(26(31)32)17(4)6-2)29-27(33)34-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32) |

InChI Key |

BOMKHCPYXVNVPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc L Ile L Ile Oh and Its Integration into Complex Peptide Architectures

Strategies for Fmoc-L-Ile-L-Ile-OH Preparation

The synthesis of this compound can be accomplished through several methods, primarily categorized as solution-phase synthesis or as part of a larger fragment for segment condensation strategies. The choice of method depends on the desired scale, purity requirements, and its ultimate application.

Solution-phase synthesis offers a high degree of control and scalability for producing this compound. The general approach involves the coupling of an N-terminally protected Fmoc-L-isoleucine with a C-terminally protected L-isoleucine (e.g., as a methyl or benzyl (B1604629) ester), followed by the selective deprotection of the C-terminal ester.

A modern and efficient approach involves the use of microwave-assisted synthesis in conjunction with a suitable coupling agent. For instance, titanium tetrachloride (TiCl₄) has been demonstrated as an effective condensing agent in pyridine (B92270) for dipeptide synthesis. researchgate.net The protocol generally involves dissolving Fmoc-L-Ile-OH and L-isoleucine methyl ester hydrochloride in pyridine, adding TiCl₄, and heating the mixture under microwave irradiation. This method can significantly reduce reaction times from hours to minutes while providing high yields. researchgate.netmdpi.com Following the coupling, the methyl ester is saponified, typically using a base like sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727)/water, followed by acidification to yield the final this compound product.

The table below summarizes representative yields for the synthesis of various Fmoc-dipeptides using a microwave-assisted TiCl₄ protocol, illustrating the general efficiency of this approach.

| Entry | N-Fmoc-Amino Acid | Amino Acid Methyl Ester | Product | Time (min) | Yield (%) |

| 1 | Fmoc-L-Phe-OH | H-L-Ala-OMe·HCl | Fmoc-L-Phe-L-Ala-OMe | 20 | 85 |

| 2 | Fmoc-L-Tyr(tBu)-OH | H-Gly-OMe·HCl | Fmoc-L-Tyr(tBu)-Gly-OMe | 30 | 82 |

| 3 | Fmoc-L-Leu-OH | H-L-Ile-OMe·HCl | Fmoc-L-Leu-L-Ile-OMe | 40 | 75 |

| 4 | Fmoc-L-Cys(Bzl)-OH | H-L-Ala-OMe·HCl | Fmoc-L-Cys(Bzl)-L-Ala-OMe | 35 | 70 |

| Data adapted from a study on microwave-assisted dipeptide synthesis. mdpi.com |

For example, a larger peptide containing an Ile-Ile sequence could be synthesized by coupling a fragment like Fmoc-Pro-Thr(But)-Pro-Val-Val-Asn-Ile-Ile-Gly-OH onto a resin. csic.es The synthesis of this fragment itself is performed in solution or on a highly labile resin, cleaved, and then purified. The use of the pre-formed this compound dipeptide (or a larger fragment containing it) circumvents the challenging stepwise coupling of two consecutive isoleucine residues on the solid phase, which is often inefficient. csic.es This strategy effectively displaces the most difficult coupling step to the solution phase, where purification challenges can be more readily addressed.

Solid-Phase Peptide Synthesis (SPPS) Applications of this compound

The direct use of the this compound dipeptide in a standard Fmoc/tBu SPPS workflow offers a significant advantage by introducing two residues in a single coupling step. This bypasses the notoriously difficult formation of the Ile-Ile peptide bond on a growing peptide chain that is already attached to the solid support. However, the coupling of this bulky dipeptide and the subsequent deprotection of its N-terminal Fmoc group still require careful optimization.

The primary challenge in coupling this compound is overcoming the steric hindrance imposed by the two adjacent β-branched side chains. Furthermore, sequences containing multiple adjacent hydrophobic residues like isoleucine are known to cause significant on-resin aggregation, leading to poor solvation of the peptide and reduced access for reagents. lookchem.com This can result in incomplete coupling and deprotection reactions. rsc.org

Optimization strategies to improve coupling efficiency include:

Elevated Temperatures: Performing the coupling reaction at higher temperatures (e.g., 50-75 °C), often facilitated by microwave peptide synthesizers, can increase reaction kinetics and help disrupt secondary structures that cause aggregation. researchgate.net

Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can help break up aggregates and improve resin swelling and solvation. sigmaaldrich.com

Special Solvents: Using solvent mixtures like DCM/DMF/NMP or incorporating detergents such as Triton X-100 can enhance the solubility of the protected peptide chain. sigmaaldrich.com

Extended Reaction Times: Due to the slow kinetics associated with sterically hindered residues, extending the coupling time beyond the standard 1-2 hours may be necessary to drive the reaction to completion. rsc.org

The choice of coupling reagent is critical for achieving high efficiency when incorporating a bulky dipeptide like this compound. Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) can be effective, but modern onium salt-based reagents are often preferred for their higher reactivity and lower rates of side reactions. cem.com

Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU) are highly effective activators. cem.com For particularly difficult couplings involving β-branched amino acids like isoleucine and valine, HATU and HCTU are often considered superior. biorxiv.orglookchem.com Studies have shown that coupling efficiency for sterically hindered residues can be low, and stronger activating agents are required. For example, in one study, coupling valine and isoleucine residues to a sterically demanding position showed significantly lower conversion rates with HCTU compared to less bulky amino acids, indicating the intrinsic difficulty of these couplings. biorxiv.org

The following table provides a comparative overview of the coupling efficiency of various reagents for sterically hindered amino acids.

| Coupling Reagent | Activating Additive | Base | Key Characteristics | Application Notes for Hindered Couplings |

| DIC | HOBt / OxymaPure | - | Good for minimizing racemization; urea (B33335) byproduct is soluble. cem.com | Often requires longer reaction times or elevated temperatures. rsc.org |

| HBTU / HCTU | (Internal) | DIPEA / NMM | Highly efficient and fast-reacting aminium salts. cem.comlookchem.com | HCTU is generally more reactive than HBTU; very effective for most sequences. lookchem.com |

| HATU | (Internal, based on HOAt) | DIPEA / Collidine | More reactive than HBTU, especially for hindered couplings and N-methylated amino acids. sigmaaldrich.com | Considered one of the most powerful reagents for overcoming steric hindrance. |

| COMU | (Internal, based on OxymaPure) | DIPEA / NMM | High solubility and safety profile (non-explosive). Efficiency is comparable to HATU. cem.comlookchem.com | Excellent performance, particularly in microwave-assisted SPPS. |

| PyBOP | (Internal, based on HOBt) | DIPEA / NMM | Phosphonium salt, less prone to forming guanidinium (B1211019) side products. | A robust and reliable reagent for many difficult couplings. sigmaaldrich.com |

The removal of the Fmoc group from the N-terminus of an Ile-Ile sequence is also a critical and often challenging step. The aggregation of hydrophobic peptide chains can shield the Fmoc group, leading to slow and incomplete deprotection when using the standard 20% piperidine (B6355638) in DMF solution. rsc.orgnih.gov This results in the formation of deletion sequences, which are difficult to separate from the target peptide.

Kinetic studies have shown that the half-life (t₁/₂) of Fmoc removal can vary significantly. While for many sequences, deprotection with 20% piperidine is complete within minutes, aggregated or sterically hindered sequences require more forceful conditions. lookchem.com An alternative strategy is to use a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) in combination with a nucleophilic scavenger like piperazine (B1678402). A solution of 5% piperazine with 2% DBU can reduce the deprotection half-life significantly compared to 20% piperidine, ensuring more complete Fmoc removal in difficult cases. lookchem.comrsc.org

The table below shows a comparison of the deprotection half-life for Fmoc-Val-resin using various deprotection reagents. Valine is used here as a representative sterically hindered, β-branched amino acid.

| Deprotection Reagent | Concentration in DMF | Half-life (t₁/₂) (seconds) | Time for 99.99% Deprotection (minutes) |

| Piperidine | 20% | 7 | ~1.5 |

| Piperidine | 5% | 63 | ~14.6 |

| Piperazine | 5% | 50 | ~11.6 |

| 5% Piperazine + 1% DBU | - | 7 | ~1.5 |

| 5% Piperazine + 2% DBU | - | 4 | < 1.0 |

| Data adapted from kinetic studies on Fmoc deprotection. lookchem.comrsc.org |

These findings underscore that for sequences containing the this compound moiety, standard deprotection protocols may be insufficient. The use of stronger base combinations or elevated temperatures is often a necessary optimization to ensure high-fidelity synthesis of the target peptide. rsc.org

Microwave-Assisted Peptide Synthesis Incorporating this compound

Microwave-Assisted Peptide Synthesis (MAPS) has emerged as a transformative technology in the field of peptide chemistry, offering significant advantages in terms of reaction speed, efficiency, and purity of the final product. The application of microwave energy to both the deprotection and coupling steps of Solid-Phase Peptide Synthesis (SPPS) can dramatically reduce synthesis times, often from days to hours. nih.govgoogle.com When incorporating the dipeptide this compound, MAPS provides a robust method to overcome potential challenges associated with the coupling of sterically hindered amino acids like isoleucine.

The fundamental principle of MAPS lies in the efficient heating of the solvent and reactants by microwave irradiation. nih.gov This rapid and uniform heating accelerates the rates of chemical reactions, leading to shorter cycle times for amino acid coupling and Fmoc deprotection. For the incorporation of this compound, a typical MAPS protocol would involve the use of a specialized microwave peptide synthesizer. The dipeptide, dissolved in a suitable solvent such as dimethylformamide (DMF), is activated with a coupling reagent (e.g., HBTU, PyBOP) and a base (e.g., DIPEA) before being added to the resin-bound peptide chain. biorxiv.orgambeed.comnih.gov Microwave energy is then applied for a short period, typically ranging from seconds to a few minutes, to drive the coupling reaction to completion. google.comambeed.com

A key advantage of using MAPS for incorporating dipeptides like this compound is the potential to minimize aggregation of the growing peptide chain, a common issue in SPPS, particularly with hydrophobic sequences. The rapid heating and cooling cycles can disrupt intermolecular hydrogen bonding that leads to aggregation, thereby improving the accessibility of the N-terminus for subsequent coupling reactions.

Table 1: Comparison of Conventional and Microwave-Assisted Coupling of this compound

| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MAPS) |

| Coupling Time | 1-2 hours | 5-15 minutes |

| Reaction Temperature | Room Temperature | Elevated (e.g., 60-80°C) |

| Coupling Efficiency | Generally high, but can be reduced by steric hindrance | Often higher, especially for difficult couplings |

| Risk of Aggregation | Higher, especially for hydrophobic sequences | Lower due to rapid heating/cooling cycles |

| Overall Synthesis Time | Significantly longer | Drastically reduced |

It is important to note that optimization of microwave parameters, such as power, temperature, and irradiation time, is crucial for achieving high-purity peptides and avoiding side reactions. For instance, prolonged exposure to high temperatures can potentially lead to racemization or other undesirable modifications. Therefore, carefully controlled microwave protocols are essential for the successful integration of this compound into complex peptide architectures.

Green Chemistry Principles in this compound Synthesis and Utilization

The pharmaceutical industry is increasingly focusing on sustainable practices, and peptide synthesis is no exception. The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com The synthesis and application of this compound can be made more environmentally friendly by considering solvent selection and atom economy.

Solvent Selection and Recycling in Peptide Synthesis

Solid-phase peptide synthesis traditionally relies on large volumes of solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are effective but pose environmental and health concerns. nih.govmdpi.com A key aspect of greening the synthesis of peptides containing this compound is the replacement of these conventional solvents with more sustainable alternatives.

Recent research has identified several "greener" solvents that are viable for SPPS. gappeptides.com These include solvents derived from renewable feedstocks or those with better environmental, health, and safety profiles. Some promising alternatives are 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL). nih.govgappeptides.com The selection of a green solvent must consider its ability to swell the resin support, dissolve the protected amino acids and reagents, and facilitate both the coupling and deprotection steps. rsc.org For instance, dipropyleneglycol dimethylether (DMM) has been shown to be a valuable alternative to DMF in all steps of SPPS, including microwave-assisted synthesis. mdpi.com

Beyond substitution, solvent recycling is a critical strategy for reducing the environmental footprint of peptide synthesis. rsc.org The large quantities of solvent used for washing the resin between synthesis steps contribute significantly to the process mass intensity (PMI), a metric used to evaluate the greenness of a chemical process. mdpi.com Developing efficient methods for recycling these solvents can lead to substantial reductions in waste and cost.

Table 2: Properties of Conventional vs. Green Solvents in Peptide Synthesis

| Solvent | Source | Key Properties | Recycling Potential |

| Dimethylformamide (DMF) | Petrochemical | High polarity, good solvating power | Possible, but energy-intensive |

| N-Methyl-2-pyrrolidone (NMP) | Petrochemical | High polarity, good solvating power | Possible |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., from corn cobs) | Lower polarity than DMF, forms azeotropes with water | Good |

| Cyclopentyl methyl ether (CPME) | Petrochemical | Lower polarity, low water miscibility | Good |

| γ-Valerolactone (GVL) | Renewable (e.g., from biomass) | High polarity, biodegradable | Under investigation |

| Dipropyleneglycol dimethylether (DMM) | Petrochemical | Low toxicity, biodegradable | Considered and studied |

The successful implementation of greener solvents and recycling strategies in syntheses involving this compound requires careful optimization of reaction conditions to ensure high yields and purity of the final peptide.

Structural and Conformational Analysis of Fmoc L Ile L Ile Oh and Its Assembled States

Spectroscopic Characterization Techniques for Fmoc-L-Ile-L-Ile-OH

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the chemical structure and dynamics of molecules. ualberta.ca For Fmoc-protected amino acids, NMR provides detailed information about the local chemical environment of each atom.

Solution-State NMR: In solution, ¹H-NMR spectra of Fmoc-protected amino acids, such as Fmoc-L-isoleucine, provide characteristic signals for the fluorenyl, methoxy, and amino acid protons. chemicalbook.comchemicalbook.com The chemical shifts (δ) are measured in parts per million (ppm) and are influenced by the solvent used. scienceopen.com For instance, in MeOD-d4, the α-proton of an amino acid typically appears as a multiplet. scienceopen.com

Solid-State NMR (ssNMR): ssNMR is particularly useful for studying the structure of self-assembled materials where long-range order exists. mst.edu This technique can provide information on the conformation and packing of molecules within a solid sample. mst.edu For example, ssNMR has been used to study polymeric diphenylmethane (B89790) diisocyanate (PMDI) reactions in wood and to assign spectra of macromolecules. polymersynergies.net In the context of Fmoc-dipeptides, ssNMR can reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that drive self-assembly. Studies on other Fmoc-amino acids have utilized ¹⁷O NMR in the solid state to investigate the carboxylic acid moieties, providing insights into their chemical bonding and structural environments. ualberta.ca Two-dimensional ssNMR techniques, like heteronuclear correlation (HETCOR) experiments, can further resolve complex spectra by showing correlations between different nuclei, such as ¹³C and ¹H. polymersynergies.net

Table 1: Representative ¹H-NMR Chemical Shifts for Fmoc-L-Isoleucine in CDCl₃

| Assignment | Chemical Shift (ppm) |

| A | 10.7 |

| B | 7.74 |

| C | 7.58 |

| D | 7.53 |

| E | 7.38 |

| F | 7.30 |

| G | 6.31 |

| J | 5.353 |

| K | 4.49 |

| L | 4.41 |

| M | 4.39 |

| N | 4.216 |

| P | 4.04 |

| Q | 1.96 |

| R | 1.79 |

| S | 1.45 |

| T | 1.20 |

| U | 0.967 |

| V | 0.930 |

| W | 0.87 |

| Data sourced from ChemicalBook. chemicalbook.com |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a key technique for investigating the secondary structure and supramolecular chirality of self-assembling peptide systems. nih.govnih.gov The CD signal in the far-UV region (below 240 nm) provides information on the peptide backbone conformation, such as the presence of β-sheet structures, while signals in the near-UV region (around 280-320 nm) are often associated with the chiral arrangement of aromatic groups like the Fmoc moiety. nih.govchinesechemsoc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about chemical bonding and molecular structure. thermofisher.com

Infrared (IR) Spectroscopy: In peptide systems, the amide I band (typically 1600-1700 cm⁻¹) is particularly sensitive to the secondary structure of the peptide backbone. chinesechemsoc.org A strong absorption band around 1639 cm⁻¹ is characteristic of β-sheet structures, which are common in self-assembled Fmoc-dipeptide hydrogels. rsc.org The presence of hydrogen bonding can also be inferred from shifts in the N-H and C=O stretching frequencies. IR spectroscopy has been used to confirm the formation of β-sheets in hydrogels of various Fmoc-dipeptides. chinesechemsoc.org

Raman Spectroscopy: Raman spectroscopy can also be used to analyze the vibrational modes of Fmoc-dipeptides. While not as commonly reported as IR for this specific compound, it can provide complementary information, particularly for non-polar bonds and aromatic ring vibrations.

Table 2: Characteristic IR Absorption Bands for Fmoc-Dipeptide Hydrogels

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Interpretation |

| Amide I (C=O stretch) | ~1639 | Antiparallel β-sheet |

| N-H Stretch | 3200-3400 | Hydrogen bonding |

| C-H Aromatic Stretch | ~3060 | Fmoc group |

| C-H Aliphatic Stretch | 2850-2960 | Isoleucine side chains |

| Data is generalized from studies on Fmoc-dipeptide hydrogels. chinesechemsoc.orgrsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to aromatic systems. thermofisher.com The Fmoc group of this compound possesses a strong chromophore, the fluorenyl ring system, which gives rise to characteristic absorption peaks in the UV region. rsc.org

The UV-Vis spectrum of Fmoc-dipeptides in solution typically shows absorption maxima related to the π-π* transitions of the fluorenyl group. rsc.org Upon self-assembly, changes in the local environment of the Fmoc groups, such as those caused by π-π stacking, can lead to shifts in the absorption maxima or changes in the shape of the absorption bands. amazonaws.com These spectral changes can be used to monitor the aggregation process and to gain insight into the nature of the aromatic interactions that stabilize the supramolecular structures. For example, a red-shift in the UV-Vis spectrum can indicate the formation of J-aggregates, where the chromophores are arranged in a head-to-tail fashion. amazonaws.com

Microscopic Investigations of this compound Supramolecular Architectures

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology of nanoscale structures. nih.gov In the study of Fmoc-dipeptide self-assembly, TEM is instrumental in revealing the formation of supramolecular architectures such as nanofibers, nanoribbons, and nanotubes. nih.govresearchgate.net

For this compound and related Fmoc-dipeptides, TEM studies have shown that they can self-assemble into long, entangled fibrillar networks, which are the basis for hydrogel formation. researchgate.netnih.gov The dimensions of these fibrils, such as their width and length, can be determined from TEM images. nih.gov For instance, studies on other Fmoc-amino acids have revealed fiber-like self-assemblies at various concentrations and temperatures. researchgate.net Cryo-TEM, where the sample is flash-frozen, can be used to observe the structures in a near-native, hydrated state, providing a more accurate representation of the hydrogel network. nih.gov

Table 3: Summary of Analytical Techniques and Findings for this compound and Related Compounds

| Technique | Sample State | Key Findings | References |

| NMR Spectroscopy | Solution & Solid | Elucidation of chemical structure, study of intermolecular interactions in assembled states. | ualberta.cachemicalbook.comscienceopen.com |

| Circular Dichroism | Solution/Gel | Confirmation of β-sheet secondary structure and supramolecular chirality from Fmoc group stacking. | nih.govnih.govrsc.org |

| IR Spectroscopy | Solid/Gel | Identification of β-sheet structures via the amide I band (~1639 cm⁻¹). | chinesechemsoc.orgrsc.org |

| UV-Vis Spectroscopy | Solution/Gel | Monitoring of aromatic π-π stacking interactions of the Fmoc group during self-assembly. | rsc.orgamazonaws.com |

| TEM | Solid (dried from gel) | Visualization of self-assembled nanofibers and fibrillar networks. | nih.govresearchgate.netnih.gov |

Scanning Electron Microscopy (SEM)

While specific Scanning Electron Microscopy (SEM) studies on this compound are not extensively documented in the literature, the morphology of self-assembled structures of related Fmoc-amino acids and dipeptides has been well-characterized using this technique. Generally, Fmoc-protected peptides self-assemble in solution to form three-dimensional networks composed of nanofibers, ribbons, or other ordered structures.

For instance, studies on the self-assembly of the single amino acid derivative Fmoc-L-Isoleucine-OH (Fmoc-L-Ile-OH) have identified the formation of fiber-like morphologies. researchgate.netchemrxiv.orgresearchgate.net It is reasonable to infer that this compound would exhibit similar or more complex hierarchical structures. SEM analysis of a related dipeptide, Z-Ala-Ile-OH, revealed the formation of hollow microtubes with layered substructures, illustrating that protected aliphatic dipeptides can form highly ordered, symmetrical assemblies. iucr.org The high vacuum conditions of SEM require samples to be dried, which can sometimes introduce artifacts. However, techniques like cryo-SEM or environmental SEM can mitigate these issues, providing a more accurate representation of the hydrated structures. For this compound, SEM would be invaluable for visualizing the micromorphology of its self-assembled networks, such as hydrogels or organogels, revealing details about fiber density, alignment, and porosity.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the nanoscale morphology of self-assembled peptide structures, often in their hydrated state, which provides a significant advantage over SEM. acs.org This technique can reveal the dimensions of individual nanofibers, including their height, width, and persistence length, as well as their twisting periodicity.

For many Fmoc-dipeptides, AFM has confirmed the formation of long, interconnected nanofibrils that create the 3D network of hydrogels. diva-portal.org For example, studies on Fmoc-phenylalanine derivatives show nanorods and nanocylindrical fibrils. researchgate.net Given that Fmoc-L-Ile-OH self-assembles into fibers, it is highly probable that this compound also forms fibrillar structures. AFM would allow for the precise measurement of these fibers, which are expected to have diameters on the nanometer scale. This technique would also enable the study of the kinetics of fiber formation and the influence of environmental conditions, such as pH and solvent composition, on the morphology of the final assembled structures.

Optical Microscopy for Morphological Observations

Optical microscopy is a fundamental technique for observing the macroscopic and microscopic morphology of self-assembled structures. Studies on Fmoc-modified aliphatic amino acids, including Fmoc-L-Ile-OH, have utilized optical microscopy to characterize the resulting architectures. researchgate.netsigmaaldrich.comresearchgate.net

Research has shown that Fmoc-L-Ile-OH forms fiber-like self-assemblies at various concentrations, both at room temperature and upon heating. researchgate.netchemrxiv.orgresearchgate.net At lower concentrations, heating can induce a change from fibers to tube-like structures. researchgate.netchemrxiv.org These observations are typically made using bright-field or phase-contrast microscopy, with polarized light microscopy being particularly useful for detecting ordered or crystalline-like structures that exhibit birefringence. For this compound, optical microscopy would be the first step in analyzing its self-assembly behavior, providing initial insights into the formation of gels, crystals, or other aggregates under different conditions. ub.educarleton.edu

Table 1: Summary of Morphological Observations for Self-Assembled Fmoc-L-Ile-OH This table is based on data for the related single amino acid Fmoc-L-Ile-OH as a proxy for this compound.

| Condition | Concentration | Observed Morphology | Reference |

|---|---|---|---|

| Room Temperature | Low (e.g., 3 mM) | Fiber-like | researchgate.netchemrxiv.org |

| Room Temperature | High (e.g., 8 mM) | Fiber-like | researchgate.netchemrxiv.org |

| Heated (70°C) | Low (e.g., 3 mM) | Tube-like | researchgate.netchemrxiv.org |

| Heated (70°C) | High (e.g., 8 mM) | Fiber-like | researchgate.netchemrxiv.org |

X-ray Diffraction Studies of Crystalline and Self-Assembled Structures

X-ray diffraction (XRD) is a critical technique for elucidating the atomic and molecular arrangement within crystalline materials and semi-crystalline structures like self-assembled fibers.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions in a single crystal. units.it Obtaining a single crystal of a self-assembling peptide can be challenging, as they often form fibrillar gels instead of large, well-ordered crystals.

However, when successful, SC-XRD studies on related Fmoc-peptides have been highly informative. For example, the crystal structure of a porphyrin-substituted Fmoc-dipeptide revealed intermolecular β-pleated sheet hydrogen bonding that drives the formation of stacks. researchgate.net Studies on Fmoc-amino acids have shown that the packing in a crystal can sometimes differ significantly from the arrangement within self-assembled fibers in a gel, highlighting that crystal structures are not always a direct proxy for gel-phase structures. researchgate.net Nonetheless, a successful SC-XRD analysis of this compound would definitively establish its solid-state conformation, including the torsion angles of the peptide backbone and the orientation of the Fmoc group and isoleucine side chains, which are crucial for understanding the fundamental drivers of its self-assembly.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline solids or semi-crystalline materials like lyophilized (freeze-dried) peptide gels. carleton.edu While PXRD provides less detail than SC-XRD, it is invaluable for identifying characteristic repeating distances within a material.

In the context of self-assembled Fmoc-peptides, PXRD patterns typically show characteristic peaks corresponding to specific structural features. researchgate.net For example, analyses of Fmoc-dipeptide gels often reveal d-spacings related to the inter-strand distance within a β-sheet (around 4.8 Å), the inter-sheet distance (which can vary), and π-π stacking of the aromatic Fmoc groups (around 3.4 Å). labmartgh.com PXRD measurements on the sodium salts of Fmoc-L-isoleucine indicated the adoption of bilayer structures. researchgate.net A PXRD study of this compound xerogel would be expected to show similar characteristic peaks, confirming the presence of β-sheet structures and π-π stacking as the key non-covalent interactions governing its self-assembly. Comparing the PXRD pattern of the bulk powder to that of the xerogel can also reveal differences in polymorphism. labmartgh.com

Table 2: Typical d-Spacings Observed in PXRD of Self-Assembled Fmoc-Peptides

| d-Spacing (Å) | Structural Interpretation | Reference |

|---|---|---|

| ~3.4 | π-π stacking distance between Fmoc groups | labmartgh.com |

| ~4.8 - 4.9 | Inter-strand distance in a β-sheet | labmartgh.com |

| ~11.7 | Inter-sheet distance | labmartgh.com |

Influence of Stereochemistry and Branched Side Chains on Conformation

The conformation of this compound is profoundly influenced by the stereochemistry and the branched nature of its constituent L-isoleucine residues. Isoleucine is a β-branched amino acid, meaning it has a chiral center on its side chain (the β-carbon) in addition to the α-carbon.

The presence of two bulky, hydrophobic sec-butyl side chains in this compound introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone. This steric constraint favors extended, β-sheet-like conformations, which are a hallmark of self-assembling Fmoc-peptides. The hydrophobic nature of the isoleucine side chains is a primary driving force for aggregation in aqueous environments, as the molecules arrange to minimize the exposure of these nonpolar groups to water. Studies on oligopeptides containing β-branched residues like isoleucine and valine have shown they promote the formation of stacked β-sheet structures. nih.gov

Self Assembly and Supramolecular Chemistry of Fmoc L Ile L Ile Oh

Driving Forces for Fmoc-L-Ile-L-Ile-OH Self-Assembly

The spontaneous organization of this compound molecules into ordered aggregates is propelled by a combination of synergistic non-covalent forces. dergipark.org.trfrontiersin.org These interactions, though individually weak, collectively provide the thermodynamic impetus for the formation of stable, higher-order structures in aqueous environments. researchgate.net

The N-terminal Fmoc group is a primary driver for the self-assembly of this dipeptide. nih.govacs.org The large, planar, and aromatic nature of the fluorenyl group facilitates intermolecular π-π stacking interactions. nih.govacs.orgchinesechemsoc.org This stacking is a significant contributor to the stability of the self-assembled structures, often forming the core of the resulting nanomaterials. nih.govnih.gov In many Fmoc-dipeptide systems, these aromatic interactions are crucial for initiating and stabilizing the assembly process, leading to the formation of ordered aggregates. nih.govmdpi.comrsc.org The fluorescence emission spectra of Fmoc-dipeptides often show a characteristic excimer peak, which indicates extended π–π interactions between the fluorenyl moieties and suggests a more ordered supramolecular structure. nih.gov

Hydrogen bonding is another critical force governing the self-assembly of Fmoc-dipeptides. nih.govfrontiersin.org The peptide backbone, with its amide (-CONH-) and carboxyl (-COOH) groups, provides sites for the formation of extensive intermolecular hydrogen bond networks. nih.govfrontiersin.org These hydrogen bonds, often in a β-sheet-like arrangement, contribute to the directional and cooperative nature of the assembly, leading to the formation of elongated fibrillar structures. nih.govnih.gov The interplay between hydrogen bonding and π-stacking is essential; while π-stacking of the Fmoc groups can initiate aggregation, hydrogen bonding often dictates the specific packing and morphology of the resulting nanostructures. rsc.org The C-terminal carboxylic acid can also participate in hydrogen bonding, further stabilizing the assembly. frontiersin.org

Formation of Diverse Self-Assembled Morphologies

The self-assembly of this compound can result in a variety of supramolecular architectures, with the final morphology being influenced by factors such as concentration, pH, temperature, and solvent conditions. nih.govrsc.orgresearchgate.net

A common morphology observed for self-assembling Fmoc-dipeptides is the formation of one-dimensional nanostructures like nanofibers and nanotubes. nih.govfrontiersin.orgrsc.org These structures typically arise from the hierarchical assembly of the dipeptide molecules. Initially, individual molecules aggregate to form primary structures, such as β-sheet-like tapes or ribbons, which then further associate laterally to form nanofibers. nih.govnih.gov In some cases, these flat ribbons can twist to form helical nanofibers or nanotubes. rsc.orgresearchgate.net Studies on similar Fmoc-dipeptides have shown that these nanofibers can entangle to form a three-dimensional network, leading to the formation of hydrogels. mdpi.comgoogle.comucd.ie The dimensions of these nanofibers are typically in the nanometer range, and their formation is often characterized by techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM). ucd.iepsu.edu

Under certain conditions, Fmoc-dipeptides can also self-assemble into closed, hollow structures such as vesicles and micelles. dergipark.org.trmdpi.com The formation of these architectures is driven by the amphiphilic nature of the molecule, where the hydrophobic Fmoc group and isoleucine side chains form the core or membrane of the structure, while the more hydrophilic carboxyl terminus is exposed to the aqueous solvent. dergipark.org.trmdpi.com For instance, some Fmoc-dipeptides have been observed to initially form micelles, which can then act as precursors for the formation of other morphologies like nanofibers upon a change in conditions such as pH. mdpi.com The ability to form these diverse structures highlights the versatility of this compound as a building block for supramolecular chemistry.

Hierarchical Structures and Crystallization Phenomena

The self-assembly of Fmoc-protected amino acids and peptides is a hierarchical process, beginning with the formation of primary structures that subsequently organize into more complex architectures. For Fmoc-L-Ile-OH, research has shown that it predominantly forms fiber-like self-assemblies at various concentrations when at room temperature. researchgate.netchemrxiv.org These fibers are the result of non-covalent interactions, including hydrogen bonding between the isoleucine residues and π-π stacking of the Fmoc groups.

Modulation of Self-Assembly by Environmental Parameters

The self-assembly of Fmoc-peptides is highly sensitive to environmental conditions, which can be used to control the resulting morphology and properties of the assembled structures.

Effects of Concentration and pH

Concentration plays a critical role in the self-assembly of Fmoc-amino acids. Studies on Fmoc-L-Ile-OH have demonstrated that it forms fiber-like structures at both low and high concentrations at room temperature. researchgate.netchemrxiv.org It is expected that the self-assembly of this compound would also be concentration-dependent, with a critical aggregation concentration below which self-assembly does not occur.

The pH of the solution is another crucial factor, as it affects the ionization state of the C-terminal carboxylic acid group. For many Fmoc-dipeptides, gelation is more efficient at lower pH values where the carboxylate group is protonated, reducing electrostatic repulsion and facilitating hydrogen bonding, which in turn promotes self-assembly. rsc.org

Temperature-Induced Morphological Transitions

Temperature can induce morphological changes in the self-assembled structures of Fmoc-amino acids. For Fmoc-L-Ile-OH, heating a solution at a lower concentration can lead to a transition from fiber-like structures to tube-like assemblies. researchgate.netchemrxiv.org At higher concentrations, the fiber-like morphology appears to be more stable and is not significantly affected by heating. researchgate.net This suggests that the thermodynamic landscape of self-assembly for Fmoc-L-Ile-OH is complex and can be navigated by altering the temperature. Similar temperature-dependent behavior would be anticipated for this compound.

| Concentration | Condition | Observed Morphology | Reference |

|---|---|---|---|

| Low | Room Temperature | Fiber-like | researchgate.netchemrxiv.org |

| Low | Heated | Tube-like | researchgate.netchemrxiv.org |

| High | Room Temperature | Fiber-like | researchgate.netchemrxiv.org |

| High | Heated | Fiber-like | researchgate.netchemrxiv.org |

Influence of Solvent Systems and Co-solvents

The choice of solvent has a profound impact on the self-assembly of Fmoc-peptides. The polarity and hydrogen-bonding capacity of the solvent can modulate the intermolecular interactions that drive the assembly process. researchgate.net For instance, the use of co-solvents like methanol (B129727) in water can alter the solubility of the Fmoc-peptide and consequently influence the resulting morphology. rsc.org In a study on various Fmoc-protected aliphatic amino acids, including Fmoc-L-Ile-OH, solvent variation was shown to induce controlled morphological transitions. rsc.org The self-assembly of Fmoc-L-Ile-L-Ile-TPP into a hydrogel was achieved in a specific hexafluoroisopropanol (HFIP)–water solvent mixture, highlighting the critical role of the solvent system. frontiersin.org

Kinetics and Thermodynamics of this compound Self-Assembly Processes

The self-assembly of peptides is governed by a delicate balance of thermodynamic and kinetic factors. nih.govrsc.org The process is driven by the minimization of free energy through non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π-π stacking. nih.gov While specific thermodynamic and kinetic data for this compound are not available, general principles from related systems can provide insights.

| Factor | Influence on Self-Assembly | General Observations |

|---|---|---|

| Concentration | Determines the onset and extent of aggregation. | Self-assembly occurs above a critical concentration. nih.gov |

| pH | Affects the charge state of terminal groups, influencing electrostatic interactions and hydrogen bonding. | Lower pH often favors the self-assembly of Fmoc-peptides with a C-terminal carboxylic acid. rsc.org |

| Temperature | Can induce morphological transitions and affect the kinetics of assembly. | The effect is system-dependent, leading to either enhanced or disrupted assembly. researchgate.net |

| Solvent | Modulates solubility and the strength of intermolecular interactions. | Solvent composition is critical for controlling the final morphology. rsc.org |

Biophysical Investigations and Molecular Recognition of Fmoc L Ile L Ile Oh Based Structures

Molecular Interactions with Biological Components

Fmoc-dipeptides can self-assemble into nanostructures, such as hydrogels, which can serve as scaffolds for cell culture. mdpi.comnih.govrsc.org The biocompatibility of these structures is a key area of investigation. For instance, hydrogels formed from Fmoc-Phe-Phe have been shown to be non-toxic to mammalian fibroblast cells, indicating their potential for therapeutic applications. mdpi.com Similarly, Fmoc-dipeptides with glutamic acid and glutamine residues have demonstrated considerable cell viability when tested against human lung cell lines. rsc.org The interaction is not solely dependent on the peptide; the cellular environment also plays a crucial role. The adhesion and morphology of cells grown on Fmoc-dipeptide hydrogels can be significantly different from those grown on standard culture substrates, suggesting a complex interplay between the material and the biological system. nih.gov

The table below summarizes findings on the interaction of various Fmoc-dipeptides with biological models, which can provide insights into the expected behavior of Fmoc-L-Ile-L-Ile-OH.

| Fmoc-Dipeptide | Biological Component/Model | Key Findings |

| A set of seven Fmoc-dipeptides with varying hydrophobicity | 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA) phospholipid monolayers | Increased hydrophobicity enhanced the interaction with the phospholipid surface. High hydrophobicity favored self-assembly over lipid interaction. acs.orgnih.gov |

| Fmoc-Phe-Phe | NIH3T3 mouse skin fibroblast cells | Hydrogels were found to be cytocompatible, supporting their use as delivery vehicles. mdpi.com |

| Fmoc-Phe-Glu, Fmoc-Phe-Gln | Human lung cell line (HFL1) | Showed considerable cell viability at various concentrations, indicating good biocompatibility. rsc.org |

| Fmoc-Phe-Phe | MCF-7 breast cancer cells | Cells grown on the hydrogel attached tightly and showed a more "physiological" shape compared to those on a standard petri dish. nih.gov |

Role of this compound in Peptide Folding and Stability Mechanisms

The Fmoc group plays a pivotal role in directing the self-assembly of short peptides into well-defined nanostructures, a process analogous to peptide folding. This self-assembly is primarily driven by non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones. nih.gov The resulting structures, often fibrils or nanotubes, can entangle to form stable hydrogels. mdpi.com

The conditions under which self-assembly occurs, such as pH and temperature, can also be used to control the process. researchgate.netchemrxiv.org For example, Fmoc-dipeptide solutions can be triggered to form gels by a controlled lowering of the pH. researchgate.netrsc.org

The table below details the self-assembly characteristics of Fmoc-protected aliphatic amino acids, providing a basis for understanding the behavior of this compound.

| Fmoc-Amino Acid/Dipeptide | Conditions | Observed Self-Assembled Morphology |

| Fmoc-L-Isoleucine-OH | Room temperature, varying concentrations | Fiber-like self-assembly. chemrxiv.orgresearchgate.net |

| Fmoc-L-Isoleucine-OH | Heated, lower concentration | Tube-like self-assembled structure. chemrxiv.orgresearchgate.net |

| Fmoc-L-Isoleucine-OH | Heated, higher concentration | Fiber-like morphology. chemrxiv.orgresearchgate.net |

| Various Fmoc-dipeptides | pH-triggered gelation | Formation of self-supporting hydrogels is dependent on the overall hydrophobicity (log P). researchgate.net |

| Fmoc-Ala-Ala | Molecular dynamics simulations | Stabilized by Fmoc group stacking and inter-residue hydrogen bonding, rather than extensive β-sheet formation. nih.gov |

Enzymatic Biotransformations and Proteolytic Resistance Studies at the Molecular Level

The susceptibility of peptides to enzymatic degradation is a critical factor for their in vivo applications. The this compound dipeptide, containing a standard peptide bond, is a potential substrate for proteases. However, the presence of the bulky Fmoc group and the nature of the amino acid residues can influence its proteolytic resistance.

Enzymes like thermolysin and α-chymotrypsin are known to cleave peptide bonds with specificities for flanking amino acid residues. Thermolysin, for instance, preferentially cleaves peptide bonds on the N-terminal side of hydrophobic residues like leucine, isoleucine, and phenylalanine. nih.govchinesechemsoc.org Therefore, the Ile-Ile bond in this compound would be a potential target for thermolysin. Studies on surface-immobilized Fmoc-dipeptides have shown that thermolysin can selectively hydrolyze an Fmoc-Gly-Phe peptide, which aligns with its known specificity. nih.gov Interestingly, thermolysin can also catalyze the reverse reaction—peptide bond formation—to synthesize Fmoc-tripeptides from Fmoc-amino acids and dipeptides. mdpi.comtaylorandfrancis.com

One strategy to enhance proteolytic resistance is the incorporation of non-natural amino acids, such as D-amino acids. chempep.com Peptides containing D-amino acids are generally more stable against enzymatic degradation because proteases are highly stereospecific. chempep.commdpi.com For example, studies on Fmoc-tripeptides containing D-amino acids showed significantly reduced degradation by proteolytic enzymes over 72 hours compared to their L-amino acid counterparts. nih.gov Another approach involves modifying the peptide backbone itself, for instance, by replacing an amide carbonyl group with an oxetane (B1205548) ring, which has been shown to confer stability to proteolysis. rsc.org

The table below presents findings on the enzymatic processing of Fmoc-dipeptides.

| Fmoc-Peptide | Enzyme | Observation |

| Fmoc-Gly-Phe (surface-immobilized) | Thermolysin | Selective cleavage observed, consistent with enzyme specificity. nih.gov |

| Fmoc-Phe-Gly (surface-immobilized) | α-Chymotrypsin | More significant cleavage compared to thermolysin, as expected from specificity. nih.gov |

| Fmoc-Tyr-Leu | Thermolysin | Hydrolysis of the peptide bond leading to a gel-to-sol transition. chinesechemsoc.org |

| Fmoc-L-Arg-D-Phe-D-Phe-CONH₂ | Proteolytic enzymes | Showed only 32% degradation within 72 hours, demonstrating enhanced stability. nih.gov |

| Oxetane-modified Fmoc-dipeptide | Pronase | Significantly more resistant to proteolysis compared to the native dipeptide. rsc.org |

Chirality and Enzyme Selectivity Studies of this compound and its Analogs

Enzyme selectivity is profoundly influenced by the chirality of the substrate. Proteases, being chiral macromolecules themselves, exhibit a strong preference for L-amino acids, the naturally occurring enantiomers. mdpi.com The introduction of a D-amino acid into a peptide sequence can dramatically alter or inhibit enzyme recognition and cleavage. chempep.commdpi.com

The study of enzyme selectivity using chiral analogs is a common practice in biochemistry. For this compound, an interesting analog for such studies would be Fmoc-L-Ile-D-Ile-OH or Fmoc-D-Ile-L-Ile-OH. The presence of the D-isoleucine residue would be expected to confer resistance to standard proteases. chempep.com This principle is utilized in designing peptide-based drugs with improved stability and bioavailability. chempep.com

Thermolysin, while generally cleaving at hydrophobic sites, also exhibits sequence and stereo-specificity. Research has shown that thermolysin's catalytic efficiency is dependent on the hydrophobicity and sequence of the Fmoc-dipeptide substrate. chinesechemsoc.orgchinesechemsoc.org It favors a hydrophilic amino acid at the first position and a hydrophobic one at the second. chinesechemsoc.orgchinesechemsoc.org This highlights the intricate molecular recognition that governs enzyme-substrate interactions.

The analysis of chiral purity and the separation of diastereomeric peptides are crucial in these studies. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for this purpose. sigmaaldrich.comphenomenex.comoup.com Various chiral columns, such as those based on macrocyclic glycopeptides or polysaccharides, have been successfully employed for the enantiomeric separation of Fmoc-protected amino acids. sigmaaldrich.comphenomenex.com

The following table summarizes key aspects of chirality and enzyme selectivity relevant to Fmoc-dipeptides.

| Topic | Key Findings | Relevance to this compound |

| D-Amino Acid Incorporation | The inclusion of D-amino acids enhances resistance to enzymatic degradation by common proteases. chempep.commdpi.com | Synthesizing analogs like Fmoc-L-Ile-D-Ile-OH could be a strategy to create proteolytically stable structures. |

| Enzyme Specificity | Thermolysin shows a preference for specific substrate patterns, favoring a hydrophilic residue followed by a hydrophobic residue. chinesechemsoc.orgchinesechemsoc.org | The activity of thermolysin on this compound might be influenced by the hydrophobicity of the two isoleucine residues. |

| Chiral Analysis | Chiral HPLC is a standard method for separating enantiomers and diastereomers of Fmoc-amino acids and peptides. sigmaaldrich.comphenomenex.com | This technique would be essential for quality control during the synthesis of this compound and its chiral analogs, and for analyzing the products of enzymatic reactions. |

| Inhibition Studies | Fmoc-amino acids themselves can act as enzyme inhibitors. For instance, Fmoc-L-Leu was a more potent inhibitor of butyrylcholinesterase than its isomer Fmoc-L-Ile. nih.gov | This compound could potentially exhibit inhibitory activity against certain enzymes, which would be dependent on its specific stereochemistry and conformation. |

Applications in Advanced Materials Science Leveraging Fmoc L Ile L Ile Oh Self Assembly

Fabrication of Bio-Inspired Scaffolds and Nanomaterials

The self-assembly of Fmoc-L-Ile-L-Ile-OH is a powerful tool for the bottom-up fabrication of bio-inspired scaffolds and nanomaterials. This process is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the peptide backbones, and hydrophobic interactions of the isoleucine side chains. These interactions lead to the formation of one-dimensional nanostructures, such as nanofibers and nanotubes.

These resulting nanofibers exhibit properties that are highly desirable for tissue engineering scaffolds, mimicking the extracellular matrix's fibrous nature. The inherent biocompatibility of the peptide-based material further enhances its suitability for such applications. Research in this area focuses on controlling the self-assembly conditions—such as pH, temperature, and solvent polarity—to precisely tailor the morphology and mechanical properties of the resulting scaffolds. While specific mechanical data for this compound scaffolds are not extensively documented in publicly available research, analogous Fmoc-dipeptide systems have demonstrated the ability to form robust, self-supporting hydrogels suitable for cell culture.

The electrospinning of Fmoc-dipeptide solutions, a technique used to produce continuous nanofibers, is another avenue for creating structured scaffolds. This method allows for the alignment of nanofibers, which can provide topographical cues to guide cell growth and tissue organization, a critical aspect in the regeneration of tissues like nerve and muscle.

Design of Functional Hydrogels for Research Applications

When this compound self-assembles in aqueous environments, it can entrap large amounts of water, leading to the formation of hydrogels. These are three-dimensional, cross-linked networks of nanofibers. The properties of these hydrogels can be finely tuned by altering the concentration of the peptide and the conditions of gelation.

A key method for inducing gelation is a pH switch. By dissolving the Fmoc-dipeptide at a basic pH where it is soluble and then neutralizing the solution, the molecules self-assemble into a hydrogel. This method is particularly useful for encapsulating cells or therapeutic agents under mild conditions. The resulting hydrogels can serve as 3D cell culture matrices, providing a more physiologically relevant environment than traditional 2D culture surfaces.

The mechanical properties of these hydrogels, such as their stiffness and viscoelasticity, are critical for their application. While detailed rheological data for this compound hydrogels are limited, studies on similar Fmoc-dipeptides indicate that their mechanical strength can be modulated to match that of various biological tissues.

Table 1: Comparative Properties of Fmoc-Dipeptide Hydrogels

| Fmoc-Dipeptide | Gelation Trigger | Reported Mechanical Properties (Storage Modulus, G') | Potential Research Application |

|---|---|---|---|

| Fmoc-L-Phe-L-Phe | pH switch, Solvent switch | ~1-100 kPa | 3D Cell Culture, Drug Delivery |

| Fmoc-L-Val-L-Ala | Temperature change | Varies with concentration | Injectable Scaffolds |

| This compound | pH switch (predicted) | Data not widely available | Tissue Engineering, Cell Encapsulation |

Note: Data for this compound is inferred based on the behavior of analogous Fmoc-dipeptides.

Development of Responsive Supramolecular Systems

A significant advantage of supramolecular materials built from this compound is their potential to respond to external stimuli. The non-covalent nature of the interactions holding the assembly together allows for dynamic and reversible changes in the material's structure and properties. This "smart" behavior is highly sought after for applications in areas like controlled drug delivery and biosensing.

For instance, hydrogels formed from this compound could be designed to be pH-responsive. A change in the environmental pH could disrupt the hydrogen bonding network or alter the ionization state of the terminal carboxyl group, leading to a sol-gel transition and the release of an encapsulated payload.

Furthermore, the introduction of specific enzyme-cleavable sequences into the peptide backbone could render the materials biodegradable and responsive to the presence of certain enzymes. This is particularly relevant for creating materials that can be degraded and resorbed by the body in a controlled manner or for designing biosensors that respond to disease-specific enzymatic activity. While the specific responsiveness of this compound systems is an area of ongoing research, the foundational principles of supramolecular chemistry suggest a high potential for creating such intelligent materials.

Surface Immobilization and Interface Engineering

The ability to modify and functionalize surfaces at the molecular level is crucial in many biomedical and biotechnological applications. The self-assembly of this compound can be exploited for surface immobilization and interface engineering. By controlling the deposition of this dipeptide onto a substrate, it is possible to create well-defined, nanostructured surfaces.

These functionalized surfaces can be used to control protein adsorption and cell adhesion. For example, a surface coated with this compound nanofibers could be used to promote the attachment and proliferation of specific cell types, which is beneficial for medical implants. The chemical handles on the Fmoc-dipeptide, such as the terminal carboxyl group, also allow for further chemical modification, enabling the attachment of bioactive molecules like growth factors or antibodies to the surface.

Techniques such as dip-coating and spin-coating can be employed to create uniform films of the self-assembled nanostructures on various materials. The precise control over the surface topography and chemistry offered by this approach opens up possibilities for the development of advanced biosensors, biocompatible coatings, and platforms for studying cell-material interactions.

Computational and Theoretical Investigations of Fmoc L Ile L Ile Oh

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful tool for investigating the spontaneous organization of Fmoc-dipeptides like Fmoc-L-Ile-L-Ile-OH in aqueous environments. These simulations model the interactions between atoms over time, revealing the thermodynamic and kinetic drivers of self-assembly. For Fmoc-protected peptides, the primary forces governing assembly are π-π stacking of the aromatic Fmoc groups, hydrogen bonding between the peptide backbones, and hydrophobic interactions involving the amino acid side chains. researchgate.netnih.gov

While specific MD studies on this compound are not extensively documented in the literature, simulations of analogous compounds such as Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-dialanine (Fmoc-AA) provide a robust framework for understanding its behavior. researchgate.netnih.gov In these simulations, Fmoc-dipeptides, initially dispersed in water, rapidly aggregate. researchgate.net The process is primarily driven by the strong, non-covalent interactions between the fluorenyl rings, leading to the formation of a hydrophobic core. researchgate.netnih.gov

For this compound, the bulky and hydrophobic isoleucine side chains are expected to significantly influence the packing and morphology of the resulting nanostructures. Studies on Fmoc-protected single amino acids, including Fmoc-L-isoleucine (Fmoc-Ile-OH), have shown a tendency to form fiber-like assemblies. rsc.org MD simulations can elucidate how the stereochemistry and branching of the two adjacent isoleucine residues in this compound dictate the final assembled architecture, which could range from nanofibers and ribbons to more complex hydrogel networks. Water molecules also play a crucial role, forming "water bridges" that can stabilize the self-assembled aggregates through hydrogen bonding. researchgate.net

Table 1: Key Interactions in Fmoc-Dipeptide Self-Assembly from MD Simulations

| Interaction Type | Contributing Moieties | Typical Distance (Å) | Role in Assembly |

|---|---|---|---|

| π-π Stacking | Fmoc groups | 3.5 - 4.5 | Primary driving force; core formation researchgate.net |

| Hydrogen Bonding | Peptide backbones (N-H, C=O) | 2.8 - 3.5 | Stabilizes β-sheet-like structures |

| Hydrophobic Effect | Isoleucine side chains | N/A | Contributes to core packing and stability |

| Water Bridges | Peptide & Water (H-bonds) | 2.7 - 3.2 | Stabilizes the overall fibril structure researchgate.net |

Note: Data is representative of findings for similar Fmoc-dipeptides.

Quantum Chemical Calculations for Conformational and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the intrinsic properties of the this compound molecule. ru.nlresearchgate.net These methods are used to determine the most stable molecular conformations, analyze the electronic structure, and calculate the energies of intramolecular interactions like hydrogen bonds.

Conformational analysis can reveal the preferred folded or extended states of the dipeptide. For small peptides, folded conformations stabilized by intramolecular hydrogen bonds are often energetically favorable at lower temperatures. scbt.com In this compound, calculations would explore the rotational freedom around the various single bonds to identify low-energy conformers. This analysis is critical because the initial conformation of the monomer can significantly influence the pathway of self-assembly.

Electronic property calculations can map the distribution of electron density across the molecule, identifying regions that are electron-rich (e.g., the carbonyl oxygens and the aromatic Fmoc group) and electron-poor (e.g., the amide hydrogens). This information helps in understanding the nature and strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are fundamental to the self-assembly process.

Table 2: Illustrative Quantum Chemical Calculation Outputs for a Dipeptide

| Property | Calculation Method | Significance for this compound |

|---|---|---|

| Conformational Energy | DFT, MP2 | Predicts the most stable 3D structure of the monomer ru.nl |

| Bond Dissociation Energy | DFT, CBS | Identifies the strongest and weakest covalent bonds |

| Hydrogen Bond Energy | DFT | Quantifies the strength of intramolecular H-bonds ru.nl |

| Molecular Orbital Energies (HOMO/LUMO) | DFT | Provides insight into electronic reactivity and charge transfer potential |

Note: This table illustrates the types of data obtained from quantum chemical calculations.

Predictive Modeling of Dipeptide Assembly and Interaction Parameters

Predictive modeling aims to forecast the self-assembling behavior of peptides based on their chemical structure. osti.gov For Fmoc-dipeptides, this involves creating models that link the amino acid sequence and other chemical features to the resulting macroscopic properties of the assembly, such as hydrogel formation.

These models rely on accurately defined interaction parameters that quantify the forces between molecules. Parameters for hydrophobic interactions, π-π stacking, and hydrogen bonding are derived from both experimental data and lower-level simulations (like MD and quantum chemistry). osti.gov The challenge lies in the complexity and cooperativity of these interactions; minor changes in the amino acid sequence can lead to dramatic differences in the assembled structures.

Recently, machine learning approaches have been developed to predict the hydrogelation ability of peptides by analyzing a large library of compounds and identifying key molecular descriptors correlated with self-assembly. These descriptors can include quantum chemistry-based parameters. This approach could be used to predict how modifications to the this compound structure would affect its ability to form stable hydrogels, accelerating the discovery of new materials.

In Silico Design of Novel Fmoc-Dipeptide Architectures and Functions

In silico design leverages computational tools to rationally create new molecules with desired properties, moving beyond the trial-and-error of traditional synthesis. For Fmoc-dipeptides, this involves designing new sequences or modifying the chemical structure to control the resulting nanoscale architecture and introduce specific functions.

Computational modeling allows researchers to screen virtual libraries of novel Fmoc-dipeptides before undertaking laborious synthesis. For example, one could computationally explore:

Sequence Variation: Replacing one or both L-isoleucine residues with other hydrophobic or hydrophilic amino acids to tune the mechanical properties of the resulting gel.

Backbone Modification: Replacing the standard amide bond with a surrogate, such as a urea (B33335) moiety, to alter hydrogen bonding patterns and potentially enhance mechanical strength, as has been shown for other Fmoc-dipeptides. nih.gov

Functionalization: Attaching bioactive motifs or photoresponsive groups to the peptide sequence to create materials for specific applications in tissue engineering or as smart materials.

By simulating the self-assembly of these newly designed virtual compounds, researchers can predict their potential to form desired structures like nanofibers, nanotubes, or other complex architectures, thereby guiding experimental efforts toward the most promising candidates.

Derivatization and Analog Development of Fmoc L Ile L Ile Oh

C-Terminal Modifications and Functionalization

The carboxylic acid terminus of Fmoc-L-Ile-L-Ile-OH is a prime site for modification to enhance peptide stability, alter solubility, or create probes for biological assays. Since peptides are often synthesized on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS), C-terminal functionalization can be achieved during the final cleavage step from the resin. nih.govthermofisher.com

One common strategy involves using specialized linkers on the solid support, such as the 4-hydroxymethyl benzamide (B126) (HMBA) linker. rsc.org Cleavage from such a linker with different nucleophiles allows for the direct synthesis of various C-terminal derivatives. For example, treatment with an alcohol (R-OH) yields an ester, while cleavage with an amine (R-NH2) produces a C-terminal amide. rsc.org This approach avoids the need for solution-phase modifications after the peptide has been purified.

Another method is the decarboxylative amidation of the C-terminus in the presence of isocyanates, a reaction catalyzed by DMAP that proceeds rapidly and yields C-terminally modified amides with CO2 as the only byproduct. acs.org

Table 1: Examples of C-Terminal Functionalization Reactions for this compound This table is illustrative, showing potential modifications based on established chemical methods.

| Starting Material | Reagent(s) | Resulting Functional Group | Product Name (Illustrative) |

| Fmoc-L-Ile-L-Ile-Resin (HMBA) | Methanol (B129727) (CH₃OH), Base | Methyl Ester | Fmoc-L-Ile-L-Ile-OMe |

| Fmoc-L-Ile-L-Ile-Resin (HMBA) | Ammonia (NH₃) | Primary Amide | Fmoc-L-Ile-L-Ile-NH₂ |

| Fmoc-L-Ile-L-Ile-Resin (HMBA) | Benzylamine (BnNH₂) | Secondary Amide | Fmoc-L-Ile-L-Ile-NHBn |

| Fmoc-L-Ile-L-Ile-Resin (HMBA) | Ethanethiol (EtSH) | Thioester | Fmoc-L-Ile-L-Ile-SEt |

| This compound | Phenyl Isocyanate, DMAP | Phenyl Amide | Fmoc-L-Ile-L-Ile-NHPh |

These modifications can significantly impact the peptide's pharmacokinetic properties. C-terminal amidation, for instance, removes the negative charge of the carboxylate group, which can enhance membrane permeability and increase resistance to degradation by carboxypeptidases. bachem.com

Incorporation of Non-Canonical Amino Acids and Peptidomimetics

To explore a wider chemical space and improve biological activity, one or both isoleucine residues in the this compound scaffold can be replaced with non-canonical amino acids (ncAAs) or peptidomimetics. iris-biotech.denih.gov The use of ncAAs can introduce novel side-chain functionalities, alter backbone conformation, and enhance proteolytic stability. iris-biotech.de

The synthesis would proceed by coupling Fmoc-L-Ile-OH with a desired Fmoc-protected non-canonical amino acid, or vice-versa, using standard peptide coupling reagents. Peptidomimetics, which mimic the structure of peptides, can also be incorporated. A common modification is N-methylation of the peptide bond, which can restrict conformational flexibility and improve metabolic stability. iris-biotech.de

Table 2: Examples of Analogs with Non-Canonical Amino Acids This table presents hypothetical analogs to illustrate the concept of non-canonical substitution.

| Position 1 | Position 2 | Rationale for Modification |

| L-Isoleucine | L-tert-Leucine | Introduces a more sterically hindered side chain to probe binding pocket size. |

| L-Isoleucine | N-Methyl-L-Isoleucine | Increases resistance to proteolysis and modifies backbone conformation. |

| L-Norleucine | L-Isoleucine | Replaces the branched alkyl side chain with a linear one, altering hydrophobicity. |

| L-Isoleucine | β³-homo-Isoleucine | Elongates the peptide backbone by one carbon, changing the spatial arrangement of side chains. mdpi.com |

The synthesis of these analogs relies on the commercial availability of the desired Fmoc-protected ncAAs. nih.govnih.gov These building blocks can be seamlessly integrated into standard Fmoc-SPPS protocols. lookchem.com

Synthesis of Conformationally Constrained Analogs

Peptides in solution are often highly flexible, which can be entropically unfavorable for binding to a biological target. chapman.edu Introducing conformational constraints can lock the peptide into a bioactive conformation, thereby increasing affinity and selectivity. For a short dipeptide sequence like Ile-Ile, a primary strategy for imposing constraint is cyclization.

A common approach is "head-to-tail" cyclization. nih.gov This would involve synthesizing the linear peptide H-L-Ile-L-Ile-OH (after removal of the Fmoc group), followed by an intramolecular amide bond formation between the N-terminal amine and the C-terminal carboxylic acid. This reaction is typically performed in dilute solution to favor intramolecular cyclization over intermolecular polymerization.

Table 3: Research Findings on Constrained Peptide Synthesis

| Constraint Strategy | Method Description | Key Reagents | Reference |

| Head-to-Tail Cyclization | Intramolecular amide bond formation between the N- and C-termini of the linear peptide precursor. | Coupling reagents like HBTU, HATU, or PyBOP. mdpi.com | nih.gov |

| Side Chain-Side Chain Cyclization | Requires incorporation of amino acids with reactive side chains (e.g., Lys and Asp) to form a lactam bridge. | Orthogonal protecting groups (e.g., Dde, Mtt) are removed on-resin to allow for selective cyclization. chapman.edu | chapman.edu |

| Backbone N-Methylation | N-methylation of the amide bond nitrogen restricts rotation around the bond. | Use of Fmoc-N-methyl-amino acid building blocks during synthesis. | iris-biotech.de |

Another method involves incorporating conformationally rigid amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which can mimic and constrain the peptide backbone. researchgate.net While not a direct analog of isoleucine, the principle of using such constrained building blocks is a key strategy in peptidomimetic design. mdpi.comresearchgate.net

Design and Synthesis of Branched and Cyclic Architectures

Building upon the concept of simple cyclization, more complex branched and cyclic architectures can be designed to present multiple copies of the Ile-Ile motif, potentially increasing binding avidity through multivalency.

Branched Peptides: Branched structures can be synthesized using a branching amino acid, typically lysine (B10760008), in the peptide backbone. rsc.org The two amino groups of the lysine side chain (α- and ε-amino groups) can be orthogonally protected (e.g., with Fmoc and Boc). This allows for the sequential elongation of peptide chains from each amino group. For instance, a core lysine could be used to synthesize a peptide where two chains of Fmoc-L-Ile-L-Ile are attached.

Cyclic Architectures: The synthesis of cyclic peptides often combines solid-phase and solution-phase methods. mdpi.com A linear peptide precursor containing the Ile-Ile sequence is first assembled on a resin using Fmoc-SPPS. researchgate.net After cleavage from the resin, the linear peptide is cyclized in solution using a macrolactamization agent. mdpi.com The synthesis of cyclic peptides containing multiple disulfide bridges is also a well-established technique for creating highly constrained and stable structures, although this would require the incorporation of cysteine residues into the sequence. issuu.com

The synthesis of these complex architectures is a multi-step process that relies heavily on the principles of orthogonal protecting groups, which are stable under certain reaction conditions but can be selectively removed under others. peptide.com

Future Research Directions and Emerging Opportunities for Fmoc L Ile L Ile Oh Chemistry

Exploration of Multi-Component Co-assembly Systems